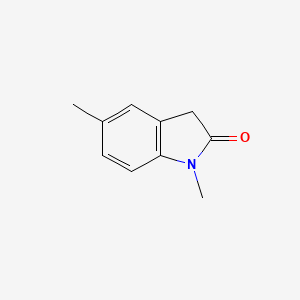

1,5-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKUFVWHNUVFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of 1,5 Dimethyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives

Elucidation of Cyclization Mechanisms in Indolone Formation

The synthesis of the 2,3-dihydro-1H-indol-2-one (oxindole) core is a pivotal step, often involving an intramolecular cyclization. The mechanism of this ring-closure is critical in determining the yield and purity of the final product.

The formation of the indolone ring frequently proceeds through an initial condensation reaction to form an imine or a related intermediate, which then undergoes an intramolecular cyclization. masterorganicchemistry.com A common strategy involves the reaction of an appropriately substituted aniline (B41778) derivative. The mechanism typically begins with the formation of a Schiff base (imine) from a precursor, which then sets the stage for the key ring-closing step. researchgate.netorganic-chemistry.org

The subsequent intramolecular cyclization can be mechanistically analogized to electrophilic aromatic substitution, where the newly formed electrophilic iminium ion is attacked by the electron-rich aromatic ring. In the context of the precursor to 1,5-dimethyl-2,3-dihydro-1H-indol-2-one, the cyclization involves the attack of the benzene (B151609) ring onto an electrophilic center. This process is conceptually similar to a Friedel-Crafts acylation or alkylation.

The concept of 1,2- versus 1,4-addition is most commonly applied to conjugated diene systems but can be adapted to understand the regioselectivity of the intramolecular attack on the aromatic ring. libretexts.orglibretexts.org

1,2-Addition Pathway (Ortho-Cyclization): This is the productive pathway for indolone formation. The nucleophilic carbon atom ortho to the nitrogen substituent attacks the electrophilic carbon of the side chain. This proximal attack leads directly to the formation of the five-membered heterocyclic ring characteristic of the indolone scaffold. This pathway is generally favored due to the geometric proximity of the reacting centers.

1,4-Addition Pathway (Para-Cyclization): A hypothetical 1,4-addition pathway would involve the carbon atom para to the nitrogen substituent attacking the electrophilic side chain. This would result in the formation of a larger, strained ring system and is not a viable route for the synthesis of the indolone core. The kinetic and thermodynamic barriers for such a process are significantly higher. masterorganicchemistry.com

The reaction is almost exclusively governed by the kinetic favorability of forming the five-membered ring via the 1,2-pathway. libretexts.orgmasterorganicchemistry.com Temperature can play a role in controlling reaction outcomes, with lower temperatures favoring the kinetically controlled product. libretexts.org

Mechanistic Investigations of Functionalization Reactions

Once the this compound scaffold is formed, it can undergo a variety of functionalization reactions. The presence of an electron-rich aromatic ring, an amide carbonyl group, and an active methylene (B1212753) group at the C3 position provides multiple sites for chemical modification.

The benzene ring of the dihydroindolone system is activated towards electrophilic aromatic substitution (EAS) by the nitrogen atom of the lactam ring and the C5-methyl group. Both are ortho-, para-directing and activating groups. The classic SEAr mechanism, which may proceed through a sigma complex (arenium ion intermediate), governs these reactions. nih.gov

The regiochemical outcome is determined by the combined directing effects of the N-acyl group and the C5-methyl group.

N-acyl group: Directs incoming electrophiles to the C4 and C6 positions.

C5-methyl group: Directs incoming electrophiles to the C4 and C6 positions.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions due to the synergistic directing effects of both groups. The specific distribution of C4 vs. C6 products can be influenced by the steric bulk of the electrophile and the reaction conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Predicted Major Product(s) | Mechanistic Rationale |

| Br₂/FeBr₃ (Bromination) | 4-Bromo and 6-Bromo derivatives | Synergistic activation and directing effect of N-acyl and C5-methyl groups. |

| HNO₃/H₂SO₄ (Nitration) | 4-Nitro and 6-Nitro derivatives | Formation of nitronium ion (NO₂⁺) followed by attack at the most nucleophilic positions (C4, C6). |

| SO₃/H₂SO₄ (Sulfonation) | 4-Sulfonic acid and 6-Sulfonic acid derivatives | Attack by SO₃, with potential for reversibility influencing product distribution at higher temperatures. |

The dihydroindolone skeleton possesses electrophilic sites susceptible to nucleophilic attack.

Carbonyl Group (C2): The amide carbonyl carbon is electrophilic and can undergo nucleophilic addition, for instance, with strong reducing agents like lithium aluminum hydride to reduce the amide. researchgate.net

C3 Position: The C3 position, adjacent to the carbonyl group, can be deprotonated by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes) in what constitutes a nucleophilic substitution or addition reaction. nih.gov

The reaction of 1-hydroxyindoles with indole (B1671886) in formic acid has been proposed to proceed via an SN1 or SN2 mechanism on the indole nitrogen, demonstrating the potential for nucleophilic substitution at the N1 position under specific conditions. clockss.orgcore.ac.uk

While less common than ionic pathways, radical and pericyclic reactions can be envisioned for dihydroindolone derivatives.

Radical Reactions: The C3 position can be a site for radical formation. For instance, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C3 position via a radical chain mechanism.

Pericyclic Reactions: These reactions proceed through a concerted, cyclic transition state. msu.edu The double bond of the enol or enolate form of the dihydroindolone could potentially participate as a component in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, although such reactivity is not commonly reported for this specific scaffold without further modification. nih.govox.ac.uk The Woodward-Hoffmann rules govern the feasibility of these concerted reactions under thermal or photochemical conditions. youtube.com

Chemoselectivity and Regioselectivity in Dihydroindolone Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. slideshare.netkhanacademy.org These concepts are paramount when functionalizing a multifunctional molecule like this compound.

A reagent must distinguish between the aromatic ring, the amide carbonyl, the N-H (if N-unsubstituted), and the α-carbon (C3).

Chemoselectivity: For example, a mild reducing agent like sodium borohydride (B1222165) would likely not reduce the amide carbonyl, showing chemoselectivity. In contrast, a strong electrophile like Br₂ with a Lewis acid catalyst will preferentially react with the aromatic ring (EAS) rather than at the C3 position, demonstrating both chemoselectivity and regioselectivity. durgapurgovtcollege.ac.in

Regioselectivity: As discussed in section 2.2.1, EAS reactions on the aromatic ring are highly regioselective for the C4 and C6 positions. Alkylation of the C3-enolate is regioselective for the C3 position over O-alkylation, which is a common consideration for enolate chemistry.

Table 2: Illustrative Chemoselectivity and Regioselectivity of Reactions

| Reagent/Conditions | Target Site | Reaction Type | Selectivity Principle |

| NaH, then CH₃I | C3 Position | Alkylation | Regioselective: Forms a C3-enolate which is a soft nucleophile, favoring C-alkylation over O-alkylation. |

| Br₂/FeBr₃ | C4/C6 Positions | Electrophilic Aromatic Substitution | Regioselective: Directed by the activating N-acyl and C5-methyl groups. Chemoselective: Aromatic ring is more reactive to this electrophile than the enolizable C3 position. |

| LiAlH₄ | C2 (Carbonyl) | Reduction | Chemoselective: A powerful, non-selective reducing agent that attacks the amide carbonyl. |

| Aldehyde/Base (Aldol) | C3 Position | Aldol (B89426) Addition | Regioselective: The C3-enolate acts as the nucleophile. |

Study of Rearrangement Reactions Involving the Indolone Skeleton

The indolone, or oxindole (B195798), skeleton is a robust heterocyclic framework found in numerous natural products and pharmacologically active compounds. nih.gov Its rigid structure can undergo a variety of rearrangement reactions, allowing for the synthesis of diverse and structurally complex molecules. These transformations often involve the cleavage and formation of carbon-carbon or carbon-heteroatom bonds, leading to ring expansion, contraction, or substitution.

Oxidative Skeletal Rearrangements: One notable transformation of the oxindole core is oxidative fragmentation. A mechanistically distinct sequence involving a copper-catalyzed C-H peroxidation, followed by a base-mediated fragmentation, can achieve C2-C3 bond cleavage of the oxindole ring. caltech.edu This process is complementary to the classic Witkop-Winterfeldt oxidation. caltech.edu The reaction proceeds through an initial peroxidation at the C3 position, which, upon treatment with a base, triggers a fragmentation to yield different heterocyclic scaffolds or aniline derivatives, depending on the reaction with nucleophiles. caltech.edu

Ring Expansion via Nitrogen Insertion: The indole scaffold can be transformed into quinazoline (B50416) derivatives through skeletal editing, a process involving the insertion of a nitrogen atom. This ring expansion is inspired by the classical Ciamician-Dennstedt rearrangement. youtube.com The mechanism involves an initial stepwise cycloaddition to form an aziridine (B145994) intermediate, which then rearranges to incorporate the nitrogen atom into the ring system, expanding the five-membered pyrrole (B145914) ring into a six-membered dihydropyridine (B1217469) ring fused to the benzene core. youtube.com

Sommelet-Hauser Rearrangement: In studies of polycyclic indolic systems, unexpected Sommelet-Hauser rearrangements have been observed. researchgate.netsemanticscholar.org For instance, during attempted cyclization reactions under Swern conditions (using dimethyl sulfoxide (B87167) and an activating agent like trifluoroacetic anhydride), a methylsulfanylmethyl group was concurrently attached to the indole 4-position. semanticscholar.org This rearrangement requires the de-aromatization of the pyrrole part of the indole ring to allow for a youtube.comresearchgate.net sigmatropic shift. semanticscholar.org

Rearrangements of Fused Indolic Systems: Molecular rearrangements are also prominent in more complex systems containing the indole nucleus. For example, 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, which contain a fused indole-like structure, rearrange in boiling acetic acid to yield 2-alkyl/aryl-1H-indol-3-yl-ureas. researchgate.net A different pathway is observed when using hydrochloric acid, leading to 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones. researchgate.net These transformations highlight how reaction conditions can dictate the outcome of complex skeletal rearrangements.

| Rearrangement Type | General Substrate | Key Reagents/Conditions | General Product | Reference |

|---|---|---|---|---|

| Oxidative Fragmentation | Oxindole Derivative | 1. Copper Catalyst, Peroxide 2. Base | Structurally distinct heterocycles/Aniline derivatives | caltech.edu |

| Nitrogen Insertion (Ring Expansion) | Indole Derivative | Electrophilic Nitrogen Reagent | Quinazoline Derivative | youtube.com |

| Sommelet-Hauser Rearrangement | Indolic System | Swern Reagents (DMSO, (CF3CO)2O), NEt3 | 4-Substituted Indole | semanticscholar.org |

| Acid-Catalyzed Rearrangement | Fused Quinoline-dione | Acetic Acid or Hydrochloric Acid | Indol-3-yl-ureas or Imidazol-2-ones | researchgate.net |

Protonation, Tautomerism, and Conformational Dynamics Studies

The physicochemical properties of this compound are governed by the location of protonation, the potential for tautomeric forms, and its conformational flexibility.

Protonation: The most basic site in the this compound molecule is the carbonyl oxygen atom. Protonation occurs on this oxygen due to the resonance stabilization of the resulting conjugate acid, where the positive charge is delocalized over the oxygen and nitrogen atoms. This initial protonation step is a key feature in acid-catalyzed reactions, such as the amide-iminol tautomerization. libretexts.org

Tautomerism: this compound can theoretically exist in two tautomeric forms: the amide (lactam) form and the iminol (lactim) form. This phenomenon, a type of keto-enol tautomerism, involves the migration of a proton from the C3 carbon to the carbonyl oxygen, creating a hydroxyl group and a C2-C3 double bond. libretexts.org

Amide Form: this compound

Iminol Form: 1,5-dimethyl-2-hydroxy-1H-indole

For simple amides and lactams, the amide form is overwhelmingly more stable and, therefore, the predominant species at equilibrium. The stability of the amide is attributed to the significant resonance energy of the amide bond. While specific studies on the tautomeric equilibrium of this compound are not detailed in the surveyed literature, studies on analogous heterocyclic systems confirm the predominance of the keto (amide) form. nih.gov The equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in substituted analogs. researchgate.net

| Tautomeric Form | Structure | Key Features | Relative Stability |

|---|---|---|---|

| Amide (Lactam) | This compound | C=O (carbonyl) group; C2-C3 single bond | Predominant Form |

| Iminol (Lactim) | 1,5-dimethyl-2-hydroxy-1H-indole | C-OH (hydroxyl) group; C=N (imine) character; C2=C3 double bond | Minor Form |

Conformational Dynamics: The conformational dynamics of the indolone ring system are critical for understanding its interactions and reactivity. The 2,3-dihydro-1H-indol-2-one core consists of a benzene ring fused to a five-membered lactam ring. This five-membered ring is not perfectly planar and can adopt envelope or twist conformations, although the deviation from planarity is often slight.

While specific experimental studies on the conformational dynamics of this compound were not found, research on related complex indole alkaloids and synthetic diindolylureas employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to probe conformational equilibria. nih.govresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of protons, revealing preferred conformations in solution. nih.gov For this compound, the primary conformational flexibility would involve slight puckering of the five-membered ring. The orientation of the methyl groups is fixed by the ring structure.

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 2,3 Dihydro 1h Indol 2 One

Electronic Structure and Molecular Geometry Optimizations

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is achieved using various quantum chemical methods.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for systems like substituted indolin-2-ones. researchgate.netsemanticscholar.org

The choice of basis set is critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms and aromatic rings, Pople-style basis sets such as 6-311++G(d,p) are often selected. semanticscholar.org This notation indicates:

6-311G: A triple-zeta valence basis set, providing high flexibility for valence electrons.

++: Diffuse functions are added for both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, such as in pi systems and strained rings.

Geometry optimization is typically performed in the gas phase to model the molecule in an isolated state, free from intermolecular interactions.

While DFT is highly effective, other methods exist within the computational chemistry hierarchy.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but come with a significantly higher computational cost. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, are often used to provide benchmark energetic data for validating results from more economical methods like DFT. mdpi.com

Semi-Empirical Methods: These methods simplify the Hartree-Fock formalism by using empirical parameters derived from experimental data to approximate certain integrals, making them much faster than DFT or ab initio calculations. While less accurate, they are useful for preliminary geometry optimizations of very large molecules or for high-throughput screening before committing to more demanding calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, making regions with high HOMO density susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, with LUMO-dense regions being prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

For 1,5-dimethyl-2,3-dihydro-1H-indol-2-one, the HOMO is expected to be distributed over the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO would likely be centered on the carbonyl group and the adjacent C-C bond of the pyrrolidone ring, consistent with findings for other oxindole (B195798) derivatives. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO)/2

Chemical Hardness (η): η ≈ (ELUMO – EHOMO)/2

Global Electrophilicity Index (ω): ω = χ² / (2η)

The table below shows representative FMO data calculated for related indole (B1671886) derivatives, providing an expected range for the title compound.

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-H-Indole | -5.61 | -0.56 | 5.05 |

| 5-Methyl-Indole | -5.45 | -0.49 | 4.96 |

| Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate | -6.19 | -2.12 | 4.07 |

Data sourced by analogy from computational studies on substituted indoles. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral (zero) potential.

For this compound, the MEP map would predictably show a region of intense negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This makes it the primary site for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) would be expected near the hydrogen atoms of the methyl groups, while the aromatic ring would display a gradient of potential, reflecting the delocalized π-electron system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization, hyperconjugation, and charge transfer by studying the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. rsc.org

In the structure of this compound, several key intramolecular interactions would be expected:

π → π interactions:* Delocalization within the benzene ring.

n → π interactions:* A significant interaction would be the delocalization of the lone pair electrons of the nitrogen atom (n) into the antibonding orbital (π*) of the adjacent carbonyl group (C=O). This hyperconjugative interaction contributes to the planarity and stability of the amide-like system.

σ → σ interactions:* Hyperconjugation involving the C-H and C-C sigma bonds of the methyl groups and the five-membered ring.

The table below presents typical stabilization energies for key interactions found in related heterocyclic structures.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C=O) | Lone Pair to Antibonding Pi | ~30-60 |

| π(C-C)arom | π(C-C)arom | Pi to Antibonding Pi (Aromatic) | ~15-25 |

| σ(C-H)methyl | σ*(C-C)ring | Sigma to Antibonding Sigma | ~2-5 |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO response of organic molecules. The NLO properties of indole derivatives are often linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. rsc.org

For this compound, the molecule possesses a lactam (amide) group within the heterocyclic ring, which can act as an electron-withdrawing group, while the benzene ring, substituted with a methyl group, acts as part of the donor system. The introduction of substituents can significantly enhance NLO properties. nih.gov Theoretical calculations, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict key NLO-related parameters. semanticscholar.orgresearchgate.net These parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | ~2.5 - 4.0 D | Measures the molecule's overall polarity. |

| Linear Polarizability (α) | ~150 - 200 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | ~500 - 1500 | Quantifies the second-order NLO response. Higher values indicate better NLO activity. |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions dictate the material's physical properties, such as melting point, solubility, and stability. For this compound, the primary interactions expected would be van der Waals forces, dipole-dipole interactions due to the polar lactam group, and weak C-H···O hydrogen bonds. The presence of the aromatic ring also allows for potential π-π stacking interactions. nih.gov

Computational studies can model these interactions to predict the most stable crystal packing arrangement. Understanding these forces is crucial for crystal engineering and polymorphism prediction. The methyl groups at the N1 and C5 positions will sterically influence how the molecules can approach each other, potentially leading to specific packing motifs.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govmdpi.com

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Each type of interaction appears as a characteristic region on the plot.

For this compound, a theoretical Hirshfeld analysis would likely reveal the following contributions to the total surface area:

H···H contacts: Typically the most abundant interaction, appearing as a large, scattered region in the center of the fingerprint plot. nih.gov

C···H/H···C contacts: Appearing as "wings" on the sides of the plot, these represent van der Waals interactions.

O···H/H···O contacts: These would appear as sharp "spikes" at the bottom of the plot, indicative of the C-H···O hydrogen bonds involving the lactam oxygen. mdpi.comresearchgate.net

| Interaction Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~50 - 60% | Dominant van der Waals forces. |

| O···H/H···O | ~20 - 30% | Represents C-H···O hydrogen bonds, crucial for crystal packing. |

| C···H/H···C | ~10 - 15% | Indicates packing involving aromatic and methyl groups. |

| Other (C···C, C···O, etc.) | <5% | Minor contributions including potential π-π stacking. |

Tautomeric Stability and Isomerization Pathways via Computational Modeling

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Oxindole derivatives can exhibit lactam-lactim tautomerism, where the proton on the nitrogen atom can migrate to the carbonyl oxygen. semanticscholar.org This results in an equilibrium between the keto (lactam) form (this compound) and the enol (lactim) form (1,5-dimethyl-1H-indol-2-ol).

Computational modeling, particularly DFT, can accurately predict the relative stabilities of these tautomers by calculating their Gibbs free energies. researchgate.netnih.gov For most oxindole systems, the lactam form is significantly more stable than the lactim form. semanticscholar.org Calculations can also map the potential energy surface for the isomerization process, identifying the transition state and the energy barrier for the proton transfer. This provides insight into the kinetics of the tautomerization. The presence of solvents can influence the tautomeric equilibrium, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

|---|---|---|---|

| Lactam (Keto) | This compound | 0.00 (Reference) | Most Stable |

| Lactim (Enol) | 1,5-dimethyl-1H-indol-2-ol | +8 to +15 | Less Stable |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, while the bicyclic core is relatively rigid, the methyl groups can rotate. More importantly, the five-membered dihydroindole ring is not perfectly planar and can adopt different puckered conformations, such as envelope or twist forms. nih.govnih.gov

Mechanistic Biological Interaction Studies and Structure Activity Relationship Sar from a Theoretical Perspective

Investigation of Molecular Interactions with Biological Targets

Molecular modeling techniques have been extensively used to study the interaction of indolinone scaffolds with various enzymes and receptors, revealing key details about their binding processes.

Derivatives of the 2,3-dihydro-1H-indol-2-one core structure have been identified as inhibitors of several key enzymes through various mechanisms, often by competing with the natural substrate or cofactor.

Receptor-Interacting Protein Kinase 1 (RIPK1): The 5-(2,3-dihydro-1H-indol-5-yl) moiety is a core component of a new class of potent RIPK1 inhibitors. researchgate.net These compounds typically function as type II kinase inhibitors, targeting the ATP-binding pocket while the kinase is in an inactive, "DFG-out" conformation. researchgate.netacs.org Molecular docking analyses suggest these inhibitors occupy a hydrophobic pocket near the ATP-binding site, locking RIPK1 in this inactive state. acs.org The inhibition of RIPK1's kinase activity is a key mechanism for preventing necroptosis, a form of regulated cell death implicated in inflammatory diseases. researchgate.netnih.gov One highly active derivative, compound 22b , demonstrated a binding affinity (K D) of 0.004 µM and an enzymatic IC50 of 0.011 µM against RIPK1. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial enzyme in the tryptophan catabolism pathway and a target in cancer immunotherapy. espublisher.comnih.gov Computational studies on indole (B1671886) derivatives have been used to design potential IDO1 inhibitors. espublisher.com The mechanism of inhibition often involves interaction with the heme group in the active site, preventing the binding and subsequent oxidation of tryptophan. nih.gov

Spleen Tyrosine Kinase (Syk): An oxindole (B195798) compound, OXSI-2, was identified as a potent, reversible, and ATP-competitive inhibitor of Syk kinase with an IC50 of 14 nM. sigmaaldrich.com This suggests that the inhibitor binds to the ATP-binding site on the kinase, preventing the phosphorylation events necessary for its signaling function. sigmaaldrich.com However, further studies in platelets indicated that OXSI-2 may have non-specific effects, suggesting it might not be a purely selective Syk inhibitor in all cellular contexts. nih.gov

DNA Gyrase: This essential bacterial enzyme, a type II topoisomerase, is a validated target for antibiotics. nih.govmdpi.com Inhibition can occur by targeting either the GyrA subunit, which handles DNA breakage and reunion, or the GyrB subunit, which possesses ATPase activity. mdpi.comresearchgate.net Schiff bases of indoline-2,3-dione have shown inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with some derivatives exhibiting IC50 values in the range of 50–157 µM. mdpi.com Modeling studies indicate that the isatin (B1672199) moiety of these compounds forms strong interactions within the enzyme's active site. mdpi.com Other inhibitors, such as novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit. nih.gov

Aldose Reductase (ALR2): ALR2 is the first enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. nih.govnanobioletters.com Indole-based structures are recognized as effective aldose reductase inhibitors (ARIs). nanobioletters.com Enzyme kinetics analyses have revealed that some related inhibitors, such as (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, exhibit an uncompetitive type of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor. researchgate.net

| Enzyme Target | Related Inhibitor | Inhibition Value (IC50/KD) | Mechanism of Action |

|---|---|---|---|

| RIPK1 | Compound 22b | 0.011 µM (IC50), 0.004 µM (KD) | Targets ATP-binding pocket in inactive "DFG-out" conformation. researchgate.netacs.org |

| Syk Kinase | OXSI-2 | 14 nM (IC50) | ATP-competitive inhibitor. sigmaaldrich.com |

| DNA Gyrase (Mtb) | Indoline-2,3-dione Schiff bases | 50–157 µM (IC50) | Interacts with the enzyme active site. mdpi.com |

| Aldose Reductase | (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid | ~12-18 µM (IC50) | Uncompetitive inhibition. researchgate.net |

Melatonin (B1676174) Receptors (MT1/MT2): The 2,3-dihydroindole scaffold has been explored for developing ligands for melatonin receptors. nih.gov A series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were synthesized to probe the binding pocket of the MT2 receptor. nih.gov One acetamide (B32628) derivative with an unsubstituted indoline (B122111) moiety showed excellent binding affinity and selectivity for the MT2 subtype (Ki = 1 nM) over the MT1 subtype (Ki = 115 nM), acting as a competitive antagonist. nih.gov This highlights the potential of the indolinone core to generate receptor-selective compounds.

Cannabinoid Type 2 Receptors: There is currently no specific information available in the provided search results regarding the interaction of 1,5-dimethyl-2,3-dihydro-1H-indol-2-one or its close derivatives with cannabinoid type 2 receptors.

| Receptor Target | Related Compound | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Melatonin Receptor MT2 | 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide analogue | 1 nM | Competitive Antagonist nih.gov |

| Melatonin Receptor MT1 | 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide analogue | 115 nM | Antagonist nih.gov |

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For indolinone derivatives, these simulations have been instrumental in understanding their binding modes.

Docking studies of Schiff bases derived from indoline-2,3-dione with the Mtb DNA gyrase A subunit revealed the importance of the isatin moiety and the connecting side chain for establishing strong interactions with the enzyme's active site. mdpi.com Similarly, docking of potential inhibitors into the active site of enzymes like the SARS-CoV-2 main protease has shown that smaller molecules can sometimes achieve a better fit within the binding cavity, forming a higher number of favorable interactions, such as hydrogen bonds. nih.gov For aminergic G-protein coupled receptors, a common interaction observed in docking studies is an electrostatic interaction between a protonable nitrogen atom on the ligand and a conserved aspartate residue (Asp(3.32)) in the receptor. nih.gov These simulations identify key amino acid residues that form hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. espublisher.com The stability of a docked complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com A stable complex will show minimal fluctuations in its RMSD values after an initial equilibration period. nih.govmdpi.com

Another parameter, the root-mean-square fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding. mdpi.com Furthermore, MD simulations allow for the analysis of intermolecular hydrogen bonds, tracking their formation and persistence throughout the simulation, which indicates the stability of key binding interactions. nih.govmdpi.com These simulations have been applied to indole derivatives to refine binding energy calculations and confirm the stability of their interactions with targets like IDO1. espublisher.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies investigate how modifications to a chemical structure affect its biological activity, providing insights into the features required for potent and selective interactions with a biological target.

The biological activity of indolinone-based compounds is highly dependent on the nature and position of substituents on the core scaffold, which influences both electronic and steric properties.

Electronic Parameters: The introduction of phenolic hydroxyl groups to a quinoxalinone core, a related heterocyclic structure, was found to produce potent aldose reductase inhibitors. nanobioletters.com For melatonin receptor ligands, substitutions on the indoline moiety with electron-donating (e.g., -OCH3, -NH2) or electron-withdrawing (e.g., -Br, -NO2) groups were found to reduce both affinity and selectivity for the MT2 receptor, suggesting that the electronic nature of the substituent significantly impacts binding. nih.gov

Steric Parameters: In the case of melatonin receptor antagonists, the reduced activity of substituted indoline analogues indicated that hydrophobic interactions play a decisive role in binding the substituent, highlighting the importance of steric fit within the receptor's binding pocket. nih.gov For DNA gyrase inhibitors based on gallate, a direct correlation was observed between the length of an attached hydrocarbon chain and the inhibitory activity (IC50), demonstrating a clear steric effect. nih.gov Similarly, for a series of RIPK1 inhibitors, structural optimization of the groups attached to the 2,3-dihydro-1H-indol-5-yl core was critical for achieving high potency and selectivity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.org These in silico techniques are pivotal in predicting the mechanisms of action for novel compounds, including indolone derivatives, thereby accelerating drug discovery. nih.govbrieflands.com

QSAR studies for indole derivatives have been successfully employed to predict various biological activities. For instance, 2D and 3D-QSAR models have been developed to elucidate the structural requirements for selective COX-2 inhibition, which is relevant to anti-inflammatory activity. ijpsr.com In one such study, a 2D QSAR model for indole derivatives identified that specific alignment-independent and physicochemical descriptors, such as negative potential surface area and the surface area of the most hydrophobic region, were significant contributors to COX-2 inhibition. ijpsr.com The robustness of these models is often confirmed through rigorous internal and external validation methods, ensuring their predictive power. nih.govijpsr.com

Another application of QSAR is in the prediction of inhibitors for specific enzymes. Models have been developed for isatin and indole derivatives to predict their inhibitory activity against the SARS CoV 3CLpro enzyme. nih.gov These models utilize molecular features extracted from compound structures to forecast their potency (pIC50 values), which can then be validated through molecular docking studies. nih.gov Similarly, QSAR analysis of 2-phenyl-1H-indole derivatives has been used to develop models that predict antiproliferative activity against breast cancer cell lines, correlating molecular structures with their effects on estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com

The process typically involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is compiled. biointerfaceresearch.com

Descriptor Calculation : Various molecular descriptors (e.g., topological, physicochemical, quantum chemical) are calculated for each compound. nih.gov

Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model relating the descriptors to the biological activity. brieflands.combiointerfaceresearch.com

Validation : The model's predictive ability is assessed using techniques like leave-one-out cross-validation, external test sets, and Y-randomization to ensure it is not a result of chance correlation. nih.govnih.gov

By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the molecular properties (e.g., hydrophobicity, electronic properties, steric factors) that are crucial for a specific biological mechanism. ijpsr.comyoutube.com This allows for the rational design of new, more potent indolone derivatives with a predicted mechanism of action.

Overview of QSAR Modeling Parameters for Indole Derivatives

| Study Focus | Model Type | Key Descriptors/Features | Statistical Method | Validation Techniques | Source |

|---|---|---|---|---|---|

| COX-2 Inhibition | 2D-QSAR | Alignment Independent (T_2_O_0, T_2_N_7), Physicochemical (-ve Potential Surface Area) | Multiple Linear Regression (MLR) | r², q², pred_r² | ijpsr.com |

| SARS 3CLpro Inhibition | QSAR | SMILES-based molecular features | Monte Carlo Optimization | Internal/External Validation, Y-randomization | nih.gov |

| Antiproliferative (Breast Cancer) | QSAR | Not specified | Partial Least Squares (PLS) | Leave-one-out cross-validation, bootstrapping | biointerfaceresearch.com |

| Anti-amyloidogenic (Alzheimer's) | 3D-QSAR | Physicochemical features | Partial Least Squares (PLS) | External test set (r²ext) | mdpi.com |

Role of Indolone Derivatives as Mechanistic Probes in Biochemical Pathways

Beyond their potential as therapeutic agents, indolone derivatives serve as valuable mechanistic probes for studying biochemical pathways. By selectively inhibiting specific enzymes or targeting protein-protein interactions, these compounds allow researchers to investigate the functional role of these targets within complex cellular systems. longdom.org

For example, the development of potent and selective indolone-based inhibitors for enzymes like fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, provides tools to study metabolic regulation. nih.gov By using such inhibitors, scientists can probe the consequences of FBPase inhibition on glucose metabolism, helping to validate it as a target for antidiabetic drugs. nih.gov Similarly, synthetic indolone derivatives have been designed as dual inhibitors of the p53-MDM2 and p53-MDMX interactions. mdpi.com These molecules can be used to dissect the p53 pathway, which is crucial in cancer biology, by observing the cellular effects of reactivating p53 through the inhibition of its negative regulators. mdpi.com

The utility of indolone derivatives as probes extends to:

Target Validation : Confirming that the inhibition of a specific protein produces a desired biological outcome.

Pathway Elucidation : Determining the downstream effects of modulating a particular node in a signaling or metabolic pathway. mdpi.com

Understanding Disease Mechanisms : Investigating how the dysregulation of a specific enzyme or protein interaction contributes to a disease state. researchgate.netnih.gov

Furthermore, indole-based fluorescent probes have been designed for sensing and imaging. mdpi.comnih.gov These molecules, which change their photophysical properties in response to environmental changes like pH, can be used to monitor cellular processes and environments in real-time, offering a dynamic view of biochemical pathways. mdpi.comnih.gov

Investigation of Anti-infective Mechanisms (e.g., antibacterial, antifungal) at the Molecular Level

Indolone derivatives have demonstrated a broad spectrum of anti-infective activities, and investigations at the molecular level have begun to uncover their mechanisms of action. researchgate.netnih.gov

Antibacterial Mechanisms: The antibacterial action of indole derivatives is often multifaceted. One key mechanism involves the disruption of bacterial metabolism and cellular integrity. For instance, the synthetic indole derivative SMJ-2 has been shown to be effective against multidrug-resistant Gram-positive bacteria. nih.gov Its primary mechanism involves the inhibition of respiratory metabolism and disruption of the cell membrane potential. nih.gov Furthermore, SMJ-2 interferes with the mevalonate (B85504) pathway, which prevents the synthesis of a crucial antioxidant, leading to the accumulation of reactive oxygen species and subsequent cell death. nih.gov

Other indole derivatives containing pyridinium (B92312) moieties have been found to interfere with the physiological processes of phytopathogenic bacteria like Xanthomonas oryzae. acs.org Studies using scanning electron microscopy and proteomics suggest that these compounds modulate and disrupt essential bacterial functions. acs.org

Antifungal Mechanisms: The antifungal activity of indolone derivatives is also significant. Indole-N-oxides, for example, exhibit potent activity against fungi such as Candida albicans. researchgate.net While the precise mechanism for many derivatives is still under investigation, it is hypothesized that, similar to other azole compounds, they may interfere with ergosterol (B1671047) synthesis by inhibiting the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is critical for fungal cell membrane integrity. nih.gov Halogenated indole derivatives, in particular, have shown potent activity against Candida krusei, a species known for its resistance to common antifungal drugs like fluconazole. nih.gov

Additionally, some indolylbenzo[d]imidazole derivatives have demonstrated excellent activity against both bacteria (Staphylococcus aureus) and fungi (Candida albicans), including the ability to inhibit biofilm formation and eradicate cells within mature biofilms, pointing to mechanisms that disrupt microbial community structures. mdpi.com

Anti-infective Activity of Selected Indole/Indolone Derivatives

| Compound Class | Target Organism | Observed Activity / Mechanism | MIC/EC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| Indole derivative (SMJ-2) | Gram-positive bacteria (e.g., S. aureus) | Inhibits respiratory metabolism; disrupts mevalonate pathway. | Not specified | nih.gov |

| Indole with pyridinium moiety (Compound 43) | Xanthomonas oryzae | Interferes with physiological processes and functions. | EC₅₀: 1.0 - 1.9 | acs.org |

| 2-phenylindolone-N-oxide (Compound 52) | Candida albicans | Potent antifungal activity, equipotent to clotrimazole. | Not specified | researchgate.net |

| Indole-triazole derivative | Candida krusei | Potent antifungal activity, particularly halogenated derivatives. | MIC: 3.125 | nih.gov |

| Indolylbenzo[d]imidazole (Compound 3ao/3aq) | S. aureus (MRSA) | High antibacterial and antibiofilm activity. | MIC: < 1.0 | mdpi.com |

Applications and Utility of 1,5 Dimethyl 2,3 Dihydro 1h Indol 2 One in Advanced Organic Synthesis and Material Science Research

Dihydroindolones as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. These molecules are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.org While a range of chiral auxiliaries are well-established, such as oxazolidinones and pseudoephedrine, the exploration of novel scaffolds like dihydroindolones is an ongoing area of research. wikipedia.orgsigmaaldrich.com

The rigid bicyclic structure of the dihydroindolone core makes it an attractive candidate for a chiral auxiliary. The introduction of stereogenic centers on this scaffold can create a well-defined chiral environment, influencing the facial selectivity of reactions on a tethered substrate. For instance, in asymmetric aldol (B89426) reactions, the chiral auxiliary can dictate the approach of the electrophile to the enolate, leading to the preferential formation of one diastereomer. nih.gov Similarly, in asymmetric alkylation reactions, the auxiliary can shield one face of the molecule, directing the incoming alkylating agent to the opposite face. williams.edu

Development of Indolone-Based Scaffolds for Complex Molecular Architecture

The indole (B1671886) and indolone scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. nih.govmdpi.comnih.gov Consequently, the development of synthetic methodologies to construct complex molecular architectures based on these cores is of significant interest. The dihydroindolone framework of 1,5-dimethyl-2,3-dihydro-1H-indol-2-one serves as a versatile building block for the synthesis of more elaborate structures.

One common strategy involves the functionalization of the dihydroindolone core at various positions. For example, the C3 position can be readily alkylated or used in aldol-type reactions to introduce new carbon-carbon bonds. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. These modifications can be used to build up molecular complexity and to synthesize libraries of compounds for biological screening.

Furthermore, the dihydroindolone scaffold can be incorporated into larger polycyclic systems. Ring-closing metathesis, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of such complex architectures. The resulting molecules often possess unique three-dimensional shapes and functionalities, making them valuable for applications in drug discovery and materials science.

Precursors for Bioactive Molecule Synthesis and Alkaloid Analogues

Indole alkaloids are a large and diverse class of natural products with a wide range of biological activities. researchgate.netnih.govnih.govencyclopedia.pub Many of these compounds possess complex, polycyclic structures that present significant challenges to synthetic chemists. Dihydroindolones, including derivatives like this compound, can serve as valuable precursors for the synthesis of these and other bioactive molecules.

The dihydroindolone core can be seen as a simplified analog of the indole nucleus found in many alkaloids. Synthetic strategies often involve the elaboration of the dihydroindolone scaffold to construct the target alkaloid's characteristic ring system. For example, the lactam functionality of the dihydroindolone can be reduced or otherwise modified to generate an indoline (B122111), a common substructure in many alkaloids.

Moreover, the principles of divergent synthesis can be applied, where a common dihydroindolone intermediate is used to generate a variety of alkaloid analogues. nih.gov This approach allows for the systematic exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. While specific syntheses starting from this compound are not extensively documented, the general utility of the dihydroindolone scaffold as a precursor to bioactive molecules is well-established.

Utilization in Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. nih.govmdpi.com The dihydroindolone scaffold possesses potential coordination sites, namely the lactam oxygen and nitrogen atoms, which can bind to metal centers. The formation of metal complexes with organic ligands can lead to materials with interesting catalytic, electronic, and magnetic properties.

While there is a lack of specific studies on the coordination chemistry of this compound, research on related indole-containing ligands provides insights into its potential. scispace.comresearchgate.netresearchgate.net The coordination of a metal to the dihydroindolone ligand could influence its reactivity and be exploited in catalysis. For example, a chiral dihydroindolone ligand could be used to create a chiral metal complex for asymmetric catalysis.

The electronic properties of the dihydroindolone ligand, which can be tuned by substituents such as the methyl groups in this compound, will affect the properties of the resulting metal complex. The study of such complexes could lead to the development of new materials with applications in areas such as light-emitting devices, sensors, and molecular magnetism.

Future Directions and Emerging Research Avenues for 1,5 Dimethyl 2,3 Dihydro 1h Indol 2 One Chemistry

Exploration of New Synthetic Methodologies

The synthesis of indolone scaffolds, including 1,5-dimethyl-2,3-dihydro-1H-indol-2-one, is set to be revolutionized by the adoption of modern synthetic techniques such as photoredox catalysis and flow chemistry. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, enhanced efficiency, and greater control over reactivity and selectivity.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates under exceptionally mild conditions. researchgate.netnih.govannualreviews.org For the synthesis of indolones, photoredox catalysis offers a powerful tool for C-H functionalization and the construction of the core heterocyclic ring. researchgate.netaip.org Researchers have demonstrated photocatalytic strategies for creating polycyclic indolones from readily available indoles, a method that could be adapted for the synthesis of derivatives of this compound. researchgate.netaip.org The use of an iridium-based photocatalyst, for example, allows for the generation of alkyl radicals which can undergo intramolecular cyclization to form the indolone structure. aip.org This approach avoids the harsh reagents and high temperatures often required in classical indole (B1671886) syntheses, making it a more sustainable and versatile option. rsc.org

Flow Chemistry: Continuous flow synthesis is another rapidly emerging technology with significant potential for indolone synthesis. nih.govchemrxiv.orgresearchgate.net By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. francis-press.combohrium.com This leads to improved reaction yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mt.commt.com Recent studies have showcased the use of flow chemistry for the waste-minimized synthesis of diverse oxindoles through C(sp³)–H intermolecular arylation using a heterogeneous catalyst. mt.com Such protocols could be adapted for the large-scale and efficient production of this compound and its analogues. The combination of flow chemistry with other enabling technologies like microwave irradiation or supported catalysts further enhances its efficiency and applicability. uni-regensburg.de

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates. researchgate.netaip.orgrsc.org | Novel C-H functionalization at the indole core or methyl groups; synthesis of complex derivatives. |

| Flow Chemistry | Precise process control, enhanced safety, scalability, improved yield and purity. nih.govchemrxiv.orgmt.com | Efficient and sustainable large-scale synthesis; rapid optimization of reaction conditions. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced, real-time spectroscopic and imaging techniques is set to provide unprecedented insights into the transient intermediates and transition states that govern these chemical transformations.

Spectroscopic Techniques: Operando spectroscopy, which involves the analysis of materials under actual reaction conditions, is a powerful tool for mechanistic studies. nih.govyoutube.comyoutube.com Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into flow reactors to provide real-time kinetic and mechanistic data. rsc.orgmt.comresearchgate.net For instance, in-situ FTIR can continuously monitor the concentration of reactants, intermediates, and products as they move through a flow system, offering a "video" of the reaction as it happens. mt.commt.com Similarly, ultrafast spectroscopic methods like transient absorption spectroscopy are invaluable for studying the short-lived excited states and intermediates in photoredox catalytic cycles on timescales from femtoseconds to nanoseconds. nih.govosti.govaip.org The use of LED-illuminated NMR spectroscopy is another emerging technique that allows for detailed mechanistic investigations of photochemical reactions by enabling the detection and characterization of transient intermediates. uni-regensburg.deuni-regensburg.de

Imaging Techniques: Beyond spectroscopy, advanced chemical imaging techniques are beginning to allow for the visualization of chemical reactions at a molecular level. aip.org Laser-based imaging can provide spatially and temporally resolved measurements of the chemical state within a reacting system. aip.org Techniques like Raman and IR imaging can monitor structural changes during a reaction, while fluorescence microscopy can track labeled molecules. frontiersin.orgnih.gov These methods, when coupled with microscopy, can reveal how reactions initiate and evolve across a catalyst surface or within a solution, providing a more complete picture of the reaction dynamics. nih.govfrontiersin.orgresearchgate.net

| Technique | Information Provided | Relevance to Indolone Synthesis |

| In-situ/Operando FTIR/Raman | Real-time concentration of species, reaction kinetics, identification of intermediates. mt.commt.comyoutube.com | Optimization of flow synthesis, understanding reaction pathways. |

| Ultrafast Transient Spectroscopy | Characterization of short-lived excited states and radical intermediates in photocatalysis. nih.govosti.gov | Elucidation of photoredox reaction mechanisms. |

| In-situ NMR Spectroscopy | Structural information on intermediates, reaction profiling, dark pathways. uni-regensburg.deuni-regensburg.de | Detailed mechanistic investigation of both photochemical and thermal reactions. |

| Chemical Imaging | Spatially resolved chemical information, visualization of reaction fronts. aip.orgfrontiersin.orgnih.gov | Understanding heterogeneous catalysis and reactions at interfaces. |

Integration of Artificial Intelligence and Machine Learning in Indolone Design and Prediction of Properties

Synthetic Route Prediction: AI is also transforming synthetic chemistry by assisting in the planning of synthetic routes. chemrxiv.orgfigshare.comacs.org Retrosynthesis prediction models, often based on deep learning, can analyze a target molecule and suggest a sequence of reactions to synthesize it from available starting materials. chemrxiv.orgfigshare.com While these models have historically struggled with underrepresented reaction classes like heterocycle formation, the use of transfer learning is improving their accuracy for these important scaffolds. chemrxiv.orgfigshare.comacs.org The application of such tools could provide novel and efficient synthetic pathways to complex derivatives of this compound.

| AI/ML Application | Description | Impact on this compound Research |

| QSAR Modeling | Predicts biological activity based on chemical structure. researchgate.netnih.gov | Rapidly screen virtual libraries for potential therapeutic applications. |

| Generative Models | Designs novel molecules with desired properties or scaffolds. digitellinc.com | Create new indolone derivatives with optimized activity and drug-like properties. |

| Retrosynthesis Prediction | Suggests synthetic pathways to a target molecule. chemrxiv.orgfigshare.com | Accelerate the synthesis of novel and complex indolone analogues. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of indole derivatives. For example, p-toluenesulfonic acid (p-TSA) is an effective catalyst for forming the indol-2-one core, as demonstrated in the synthesis of related 3,3-di(indolyl)indol-2-ones . Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (80–120°C), and catalyst loading (5–10 mol%). Reaction progress can be monitored via TLC or HPLC.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsion angles . For preliminary analysis, use NMR (e.g., H NMR: δ 2.1–2.3 ppm for methyl groups; C NMR: δ 170–175 ppm for lactam carbonyl) and FT-IR (amide I band at ~1680 cm) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and detects IC values with high sensitivity . For antimicrobial activity, use microdilution assays (e.g., MIC determination in 96-well plates).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphism or twinning. Use SHELXD for structure solution and SHELXL for refinement, applying restraints for disordered regions . Validate against high-resolution data (>1.0 Å) and compare with graph set analysis (e.g., Etter’s rules for hydrogen bond motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.